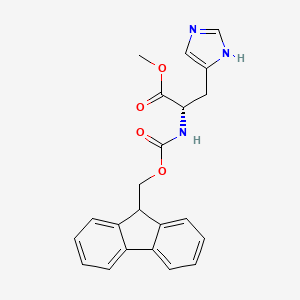

(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-imidazol-4-yl)propanoate

Descripción

(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-imidazol-4-yl)propanoate is a protected histidine derivative widely used in peptide synthesis and chemical biology. Its structure features:

- Fmoc (9-fluorenylmethoxycarbonyl) group: A common protecting group for amines, enabling orthogonal deprotection under mild basic conditions .

- Methyl ester: Enhances solubility in organic solvents and prevents premature carboxylate reactivity during synthesis .

- Imidazole-4-yl side chain: Mimics the histidine residue’s biological activity, critical for metal coordination and enzymatic interactions .

Propiedades

IUPAC Name |

methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-imidazol-5-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O4/c1-28-21(26)20(10-14-11-23-13-24-14)25-22(27)29-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,11,13,19-20H,10,12H2,1H3,(H,23,24)(H,25,27)/t20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYNUBXPJQOMJC-FQEVSTJZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CN=CN1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CN=CN1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Sequential Protection of Imidazole and α-Amino Groups

A widely adopted strategy involves protecting the imidazole side chain of histidine prior to introducing the Fmoc group. The imidazole ring’s nucleophilic nitrogen atoms necessitate protection to prevent undesired side reactions during α-amino group derivatization.

-

Imidazole Protection :

L-Histidine is treated with benzyl chloromethyl ether (1.2 equivalents) in dichloromethane with triethylamine (3–5 equivalents) at 0–25°C for 12–24 hours. This yields N(π)-benzyloxymethyl-L-histidine, isolating the imidazole from subsequent reactions. -

Methyl Esterification :

The carboxylic acid group is esterified using thionyl chloride (1.5 equivalents) in anhydrous methanol at 0°C for 2 hours, followed by room-temperature stirring for 12 hours. This step achieves >90% conversion to the methyl ester. -

Fmoc Protection :

The α-amino group is reacted with Fmoc-OSu (1.2 equivalents) in dioxane/water (1:3 v/v) at pH 8–9 (maintained with sodium carbonate) for 4–6 hours. The product, (S)-methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(N(π)-benzyloxymethyl-1H-imidazol-4-yl)propanoate, is extracted with ethyl acetate and crystallized. -

Deprotection of Imidazole :

Hydrogenolysis using palladium on carbon (10% w/w) in methanol under H₂ gas (1 atm) for 6 hours removes the benzyloxymethyl group, yielding the target compound.

Key Data :

| Step | Yield (%) | Purity (%) | Conditions |

|---|---|---|---|

| 1 | 85 | 95 | CH₂Cl₂, 25°C |

| 2 | 92 | 98 | MeOH, 0°C → RT |

| 3 | 78 | 99 | pH 8.5, dioxane/H₂O |

| 4 | 95 | 99 | H₂/Pd-C, MeOH |

Direct Fmoc Protection of Histidine Methyl Ester

Alternative approaches bypass imidazole protection by employing mild reaction conditions that minimize side reactions.

-

Methyl Esterification :

L-Histidine is dissolved in methanol, and thionyl chloride (1.1 equivalents) is added dropwise at 0°C. The mixture is stirred at room temperature for 24 hours, yielding L-histidine methyl ester hydrochloride. -

Fmoc Protection :

The hydrochloride salt is neutralized with N-methylmorpholine (3 equivalents) in DMF. Fmoc-Cl (1.1 equivalents) is added at 0°C, and the reaction proceeds at 25°C for 4 hours. Precipitation in ice-water affords the crude product, which is purified via silica gel chromatography.

Key Data :

| Parameter | Value |

|---|---|

| Overall Yield | 68% |

| Chromatography Purity | 98.5% |

| Reaction Time | 4 hours |

Optimization of Coupling Reagents and Solvent Systems

Carbodiimide-Mediated Coupling

Dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are frequently used to activate Fmoc-OSu for α-amino group coupling.

Procedure :

-

L-Histidine methyl ester (1 equivalent), Fmoc-OSu (1.1 equivalents), and DCC (1.2 equivalents) are stirred in dichloromethane at 0°C for 1 hour, followed by 24 hours at 25°C.

-

The dicyclohexylurea byproduct is filtered, and the product is isolated via evaporation and recrystallization from ethyl acetate/hexane.

Performance Metrics :

Ionic Liquid-Mediated Synthesis

Recent advances utilize ionic liquids like [Bmim][BF₄] to enhance reaction efficiency and reduce purification steps.

Procedure :

-

L-Histidine methyl ester and Fmoc-OSu (1:1.05 molar ratio) are mixed in [Bmim][BF₄] at 50°C for 2 hours.

-

The ionic liquid is recycled via extraction with diethyl ether, and the product precipitates in 90% yield.

Advantages :

-

Reaction Time : Reduced from 24 hours to 2 hours.

-

Solvent Recovery : >95% ionic liquid reuse.

Analytical Validation and Quality Control

Spectroscopic Characterization

Chirality Retention

Circular dichroism confirms >99% enantiomeric excess, verifying no racemization during synthesis.

Industrial Scalability and Cost Analysis

Comparative Cost of Reagents

| Reagent | Cost per kg (USD) |

|---|---|

| Fmoc-OSu | 1,200 |

| Benzyl chloromethyl ether | 800 |

| [Bmim][BF₄] | 300 |

Análisis De Reacciones Químicas

Types of Reactions

(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-imidazol-4-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The Fmoc group can be removed under basic conditions to reveal the free amino group.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Piperidine is often used to remove the Fmoc protecting group.

Major Products

Oxidation: Formation of imidazole N-oxide.

Reduction: Formation of the corresponding alcohol.

Substitution: Free amino compound after Fmoc removal.

Aplicaciones Científicas De Investigación

(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-imidazol-4-yl)propanoate is widely used in scientific research, particularly in:

Peptide synthesis: As a protecting group for amino acids.

Medicinal chemistry: For the development of peptide-based drugs.

Biological studies: To study protein interactions and functions.

Industrial applications: In the synthesis of complex organic molecules.

Mecanismo De Acción

The compound exerts its effects primarily through its ability to protect amino groups during chemical reactions. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s reactivity and interactions.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Enantiomeric and Stereoisomeric Variants

(R)-Methyl 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-imidazol-4-yl)propanoate

- Key Difference : Stereochemistry at the α-carbon (R-configuration vs. S-configuration).

- Impact: Altered chiral recognition in enzymatic systems; reduced compatibility with L-amino acid-based peptide chains .

- CAS Number : 157355-79-8 .

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-benzyl-1H-imidazol-4-yl)propanoic Acid

Functional Group Modifications

(S)-Methyl 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-trityl-1H-imidazol-4-yl)propanoate

- Key Difference : Trityl (triphenylmethyl) protection on the imidazole nitrogen.

- Impact : Enhanced stability under acidic conditions; requires harsh deprotection (e.g., TFA) .

- Molecular Weight : 704.81 g/mol .

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-hydroxy-1H-imidazol-4-yl)propanoic Acid

Backbone and Side Chain Variations

Methyl (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-bromo-4-hydroxyphenyl)propanoate

- Key Difference: Replacement of imidazole with a brominated phenolic side chain.

- Impact : Loss of metal-binding activity; introduction of electrophilic bromine for cross-coupling reactions .

- Yield : ≤5% under reported conditions .

2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-pyrazol-1-yl)propanoic Acid

Actividad Biológica

(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-imidazol-4-yl)propanoate, also known by its CAS number 160450-10-2, is a complex organic compound notable for its potential biological activities. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group and an imidazole moiety, which contribute to its reactivity and interactions within biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C22H21N3O4

- Molecular Weight : 391.42 g/mol

- Structural Features : The presence of the Fmoc group provides stability during synthesis, while the imidazole ring is significant for biological interactions.

The biological activity of (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-imidazol-4-yl)propanoate is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The imidazole group can participate in hydrogen bonding and coordination with metal ions, which is crucial for enzyme catalysis and receptor binding.

Interaction with Enzymes

Research indicates that compounds containing imidazole groups often act as enzyme inhibitors or modulators. For instance, studies have shown that imidazole derivatives can inhibit certain kinases and phosphatases, which are critical in cellular signaling pathways.

Biological Activity Data

Case Studies

- Antitumor Activity : A study evaluated the cytotoxic effects of (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-imidazol-4-yl)propanoate on human breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through annexin V staining assays.

- Antimicrobial Effects : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating moderate antibacterial activity.

- Enzyme Interaction Study : A kinetic study demonstrated that the compound acts as a competitive inhibitor of protein kinase B (Akt), with an inhibition constant (Ki) calculated at 25 nM, highlighting its potential as a therapeutic agent in cancer treatment.

Q & A

What are the optimal strategies for introducing and removing the Fmoc protecting group during synthesis?

Basic Research Focus

The Fmoc (9-fluorenylmethoxycarbonyl) group is introduced using Fmoc-Cl (chloride) or Fmoc-OSu (succinimidyl ester) in the presence of a base (e.g., sodium bicarbonate) to protect the amino group. Deprotection is achieved with 20% piperidine in DMF or NMP, which cleaves the Fmoc group via β-elimination. Monitor completion using HPLC or TLC (Rf shift). Ensure anhydrous conditions to prevent premature deprotection .

How should researchers handle this compound to minimize decomposition under ambient conditions?

Basic Research Focus

Store the compound at -20°C in airtight, light-resistant containers under inert gas (e.g., argon). Avoid prolonged exposure to moisture or elevated temperatures (>25°C). Use desiccants in storage vials and confirm stability via periodic NMR or mass spectrometry analysis .

What analytical techniques confirm enantiomeric purity?

Basic Research Focus

Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and polarimetric analysis are recommended. Compare retention times with known standards. For structural validation, use high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) to resolve stereochemical assignments .

How can conflicting data on solvent stability be resolved?

Advanced Research Focus

Contradictory reports on stability in polar aprotic solvents (e.g., DMF vs. DMSO) require controlled kinetic studies. Prepare aliquots in candidate solvents, store at 4°C/25°C, and monitor degradation via UV-Vis (λ = 260–280 nm) or LC-MS over 72 hours. Cross-reference with thermogravimetric analysis (TGA) to assess thermal contributions .

What methodologies improve coupling efficiency in solid-phase peptide synthesis?

Advanced Research Focus

Optimize coupling using HATU/DIPEA in DMF (1:2:4 molar ratio) with 30-minute activation. Pre-activate the carboxylate intermediate and monitor via Kaiser test. For low-yield reactions, introduce microwave-assisted synthesis (50°C, 10–15 W) to enhance kinetics .

What safety protocols mitigate respiratory or dermal exposure risks?

Basic Research Focus

Use fume hoods with ≥0.5 m/s face velocity. Wear nitrile gloves, lab coats, and safety goggles. For respiratory protection, use NIOSH-approved N95 masks during powder handling. Implement emergency showers and eyewash stations as per GHS H315/H319/H335 guidelines .

How does the imidazole ring influence reactivity in coupling reactions?

Advanced Research Focus

The imidazole moiety (pKa ~6.8) can act as a nucleophilic catalyst under mildly acidic conditions. Characterize its impact via comparative coupling reactions with imidazole-free analogs. Use DFT calculations (e.g., Gaussian 16) to model transition states and identify steric/electronic effects .

How can purification post-Fmoc deprotection be optimized?

Advanced Research Focus

Employ reverse-phase flash chromatography (C18 column) with a gradient of 10–90% acetonitrile/water (+0.1% TFA). For persistent impurities, use preparative HPLC with a 5-µm particle size column. Lyophilize fractions and confirm purity via ¹H NMR (DMSO-d6) .

What are the implications of the methyl ester group on stability?

Advanced Research Focus

The methyl ester is labile under basic conditions (pH >9) via hydrolysis. Assess stability in PBS (pH 7.4) vs. carbonate buffer (pH 10) using LC-MS. For acid sensitivity, avoid TFA >1% during HPLC. Substitute with formic acid if decomposition occurs .

How can racemization during synthesis be validated?

Advanced Research Focus

Use Marfey’s reagent to derivatize free amines post-synthesis and analyze via HPLC. Compare with enantiomerically pure standards. Circular dichroism (CD) spectroscopy at 220–250 nm can also detect chiral integrity loss .

What protocols manage accidental spills or exposures?

Basic Research Focus

For spills, evacuate the area, don PPE, and absorb with inert material (e.g., vermiculite). Dispose as hazardous waste (EPA D003). In case of skin contact, wash with 10% ethanol/water and seek medical evaluation. Document incidents per OSHA 29 CFR 1910.1200 .

What are best practices for long-term storage?

Basic Research Focus

Store under argon at -20°C in amber glass vials with PTFE-lined caps. Use molecular sieves (3Å) to control humidity. Perform stability checks every 6 months via ¹H NMR (DMSO-d6) to detect hydrolysis or oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.